molecular formula C10H11ClO B3096760 4-Chloro-3-isopropylbenzaldehyde CAS No. 1289158-75-3

4-Chloro-3-isopropylbenzaldehyde

Cat. No. B3096760
M. Wt: 182.64 g/mol
InChI Key: SMDNJVODZCCOMT-UHFFFAOYSA-N
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Description

4-Chloro-3-isopropylbenzaldehyde is a chemical compound with the molecular formula C10H11ClO . It has a molecular weight of 182.65 . The compound is also known by its synonyms 4-chloro-3-propan-2-ylbenzaldehyde and Benzaldehyde, 4-chloro-3-(1-methylethyl)- .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-isopropylbenzaldehyde consists of a benzene ring substituted with a chlorine atom at the 4th position and an isopropyl group at the 3rd position . The compound also contains an aldehyde functional group attached to the benzene ring .

Scientific Research Applications

Metabolic Pathways of Chlorinated Compounds

  • Study on Frog Metabolism of Chlorinated Pollutants : Research using the frog species Rana pipiens has explored the metabolism of various chlorinated aromatic pollutants. This study identified a range of hydroxylated metabolic products from chlorinated biphenyls, naphthalenes, and benzenes, suggesting a biohydroxylation process similar to mammalian systems. Such research underscores the significance of understanding the metabolic fate of chlorinated compounds in biological systems, which could be relevant for studying 4-Chloro-3-isopropylbenzaldehyde's behavior in living organisms (Safe et al., 1976).

Organic Compounds in Therapeutic Research

  • Vanillin's Neuroprotective Effects : Although not directly related, the study on vanillin, a pleasant smelling organic aromatic compound, highlights the potential neuroprotective and antioxidative activities of certain aromatic compounds. This research showed vanillin's effectiveness against motor and non-motor deficits, neurochemical deficits, oxidative stress, and apoptosis in a rat model of Parkinson's disease, suggesting the therapeutic potential of organic aromatic compounds in neurological conditions (Dhanalakshmi et al., 2016).

Safety And Hazards

4-Chloro-3-isopropylbenzaldehyde is classified under the GHS07 hazard class . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing the mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-3-propan-2-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDNJVODZCCOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-isopropylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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